Dimethyl phthalate, carbonyl-13C2
Description
Significance of Phthalate (B1215562) Esters in Environmental and Biological Sciences
Phthalate esters (PAEs), the broader class of chemicals to which DMP belongs, are recognized as significant environmental pollutants due to their widespread production and application in countless industrial and consumer products. frontiersin.org These compounds are not chemically bound to the polymer matrix of plastics, which allows them to leach into the environment over time. iwaponline.com Their presence in aquatic ecosystems, often ranging from trace concentrations to higher levels in polluted areas, poses a potential threat to living organisms. frontiersin.org
In biological sciences, there is growing concern over the potential for phthalates to act as endocrine-disrupting chemicals (EDCs). iwaponline.com EDCs can interfere with the body's hormonal systems, potentially leading to adverse developmental and reproductive effects. iwaponline.com Several phthalates have been listed as priority pollutants by regulatory agencies due to their potential risks to both ecosystem functioning and public health. nih.gov The ubiquitous nature of phthalates means that human exposure can occur through various routes, including ingestion of contaminated food and water, inhalation, and dermal contact. isotope.com
Rationale for Stable Isotope Labeling: Focus on Carbonyl-13C2
To accurately trace the fate and measure the concentration of phthalates like DMP in complex environmental and biological samples, scientists rely on a technique called stable isotope dilution analysis. This method utilizes stable isotope-labeled internal standards, such as Dimethyl phthalate, carbonyl-13C2.
Stable isotopes are non-radioactive atoms of an element that contain a different number of neutrons than the most common form of that element. desi.qld.gov.au In the case of this compound, two of the carbon atoms in the carbonyl groups of the phthalate structure are replaced with the heavier carbon-13 (¹³C) isotope.
The rationale for using stable isotope-labeled compounds like this is multifaceted:
Enhanced Accuracy and Precision in Quantification: When analyzing a sample, a known amount of the ¹³C-labeled standard is added. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. nih.gov Any loss of the target analyte during these steps will be mirrored by a proportional loss of the labeled standard. By measuring the ratio of the native compound to the labeled standard using sensitive analytical instruments like mass spectrometers, researchers can accurately quantify the amount of the target compound in the original sample, correcting for any analytical variations. alfa-chemistry.comjst.go.jp
Tracing Metabolic Pathways: Stable isotope tracers are invaluable for elucidating how organisms metabolize chemical compounds. nih.gov By introducing a ¹³C-labeled substance, scientists can track the labeled carbons as they are incorporated into various metabolites, providing a clear map of the metabolic pathways. fda.gov
Source Apportionment in Environmental Studies: In environmental science, stable isotope analysis can help identify the sources of pollution. numberanalytics.comdiscovery.csiro.au By comparing the isotopic signature of a contaminant in the environment to potential sources, it is possible to trace its origin.
Historical Development and Evolution of Isotopic Tracer Applications
The concept of using isotopes as tracers has a rich history, dating back to the early 20th century. Initially, the focus was on radioactive isotopes. nih.gov The discovery of radioactivity paved the way for using radioisotopes to follow the path of molecules through complex biological systems. nih.gov The 1940s saw the first applications of radiotracer studies in metabolism and biochemistry. nih.gov
The development of stable isotope tracer methodologies has progressed significantly over the past 80 years, allowing for precise measurements of metabolic changes in various systems. nih.gov While radioisotopes were initially more common, the use of stable isotopes gained traction, particularly for elements like nitrogen and oxygen where suitable radioisotopes were not available. nih.gov
In ecological and environmental research, the application of stable isotope analysis became more routine in the latter half of the 20th century. nih.gov Initially focused on bulk stable isotope analysis of elements like carbon and nitrogen to understand food webs and nutrient cycling, the field has evolved to include compound-specific isotope analysis (CSIA). desi.qld.gov.aunih.gov CSIA allows for the isotopic analysis of individual compounds within a complex mixture, providing a much finer level of detail. nih.gov This evolution has been driven by advancements in analytical instrumentation, such as high-resolution mass spectrometry, which can distinguish between molecules with very small mass differences. nih.gov
The use of stable isotope-labeled standards, like this compound, is a direct result of this technological and methodological evolution, providing researchers with powerful tools to investigate the intricate roles of chemicals in our environment and within biological systems. alfa-chemistry.com
Detailed Research Findings
The use of isotopically labeled standards is crucial for the accurate quantification of phthalates in various matrices. Research has demonstrated the effectiveness of these methods in environmental and biological monitoring.
Table 1: Applications of Stable Isotope-Labeled Phthalates in Research
| Research Area | Application | Key Findings |
| Environmental Monitoring | Quantification of phthalates in surface water, sediment, and soil. nih.gov | Enables accurate measurement of phthalate concentrations, helping to assess the extent of environmental contamination. researchgate.net |
| Biomonitoring | Measurement of phthalate metabolites in human urine and blood. nih.gov | Provides a reliable assessment of human exposure to phthalates from various sources. alfa-chemistry.com |
| Metabolism Studies | Tracing the metabolic fate of phthalates in organisms. | Elucidates the pathways by which phthalates are broken down and excreted by the body. |
| Food Web Analysis | Investigating the transfer of phthalates through aquatic and terrestrial food chains. yale.edu | Helps to understand the bioaccumulation and biomagnification of these compounds in ecosystems. |
Structure
2D Structure
Properties
IUPAC Name |
dimethyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i9+1,10+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQCNGHVCWTJSM-OJJJIBSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C](=O)C1=CC=CC=C1[13C](=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Enrichment Methodologies for Dimethyl Phthalate, Carbonyl 13c2
Chemical Synthesis Pathways for Incorporating Carbonyl-13C2
The synthesis of Dimethyl phthalate (B1215562), carbonyl-13C2, hinges on the strategic incorporation of carbon-13 at the two carbonyl positions of the phthalate structure. This is typically achieved through the esterification of a pre-labeled precursor.
Esterification with 13C-Enriched Precursors
The most direct and common method for synthesizing Dimethyl phthalate, carbonyl-13C2, involves the esterification of Phthalic anhydride (B1165640), carbonyl-13C2, with methanol (B129727). Phthalic anhydride, where both carbonyl carbons are replaced with the 13C isotope, serves as the crucial labeled starting material. This precursor is commercially available from specialized chemical suppliers. chemicalbook.com
C₆H₄(¹³CO)₂O + 2 CH₃OH ⇌ C₆H₄(¹³COOCH₃)₂ + H₂O
The synthesis is often carried out by refluxing the labeled phthalic anhydride with an excess of methanol. chemspider.com The use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, can accelerate the reaction rate. google.com
Strategic Isotopic Positioning at Carbonyl Carbons
The specific labeling at the carbonyl carbons is a key feature of this synthetic methodology. By starting with Phthalic anhydride, carbonyl-13C2, the isotopic labels are precisely positioned within the ester functional groups. This targeted labeling is essential for many of its applications, as it allows for the direct monitoring of the fate of the carbonyl carbons in various chemical or biological transformations.
Advanced Purification Techniques for Isotope-Labeled Compounds
Following the synthesis, the crude reaction mixture is typically worked up to remove the excess methanol and the catalyst. This often involves washing with a dilute base, such as sodium bicarbonate solution, to neutralize any remaining acidic components, followed by washing with water. reachemchemicals.combyjus.com
For achieving high chemical and isotopic purity, advanced purification techniques are necessary:
Fractional Distillation: This technique is effective for separating the desired this compound, from any unreacted starting materials or by-products with different boiling points. sydney.edu.au
Crystallization: Recrystallization from a suitable solvent can be employed to obtain a highly pure crystalline product, effectively removing impurities that remain in the mother liquor. byjus.com
Chromatography: Preparative high-performance liquid chromatography (HPLC) or column chromatography are powerful tools for separating the labeled compound from any closely related impurities, including any unlabeled or partially labeled species. reachemchemicals.com The choice of the stationary and mobile phases is crucial for achieving optimal separation. nih.gov
Spectroscopic and Chromatographic Characterization of Carbonyl-13C2 Dimethyl Phthalate
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Isotopic Purity Verification
The isotopic purity, which refers to the percentage of molecules that contain the desired isotopic label, is a critical parameter. Mass spectrometry (MS) is the primary technique for this verification. High-resolution mass spectrometry can precisely determine the mass-to-charge ratio of the molecular ion, allowing for the differentiation between the labeled (M+2) and unlabeled (M) species. wikipedia.org The relative intensities of these peaks in the mass spectrum provide a quantitative measure of the isotopic enrichment. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for the analysis of phthalates and can be effectively employed to determine the isotopic purity of the labeled compound. cloudfront.net
Structural Confirmation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and the specific location of the isotopic labels.
In the ¹³C NMR spectrum of this compound, the signals corresponding to the two carbonyl carbons will be significantly enhanced due to the high abundance of the ¹³C isotope at these positions. The chemical shift of these carbonyl carbons is expected to be in the range of 165-185 ppm. wisc.edulibretexts.orgyoutube.com The presence of strong signals in this region, coupled with the appropriate signals for the aromatic and methyl carbons, provides definitive structural confirmation. The absence of significant signals in the corresponding region for an unlabeled sample run under identical conditions further validates the specific isotopic enrichment.
Methodological Advancements in Labeled Phthalate Synthesis
The synthesis of isotopically labeled compounds is a critical aspect of modern analytical and metabolic research, enabling precise quantification and structural elucidation. In the context of phthalates, the introduction of stable isotopes, such as carbon-13 (¹³C), into specific molecular positions provides invaluable tools for metabolism, environmental fate, and toxicological studies. The focus of this section is on the methodological advancements concerning the synthesis of Dimethyl Phthalate, specifically labeled with ¹³C at the carbonyl positions (Dimethyl phthalate, carbonyl-¹³C₂).
The conventional synthesis of dimethyl phthalate is a well-established industrial process, typically involving the esterification of phthalic anhydride with methanol. nih.gov This reaction is commonly catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates the nucleophilic attack of methanol on the carbonyl carbons of the anhydride ring. rsc.org The process involves heating the reactants, followed by neutralization, washing, and purification steps to obtain the final dimethyl phthalate product. rsc.org
Methodological advancements in the broader field of isotopic labeling have provided more efficient and selective ways to introduce ¹³C into organic molecules. For instance, the use of novel catalytic systems is a significant area of development. Research has explored replacing traditional catalysts like concentrated sulfuric acid with composite catalysts, which can offer milder reaction conditions, reduced side reactions, and easier separation and reuse, thus simplifying the production process. isotope.com
Furthermore, advancements in analytical techniques, such as ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, are intrinsically linked to the synthesis of labeled compounds. nih.govresearchgate.net These techniques are not only used to confirm the successful and specific incorporation of the ¹³C label into the target molecule but also to elucidate the fragmentation patterns of labeled metabolites, which is crucial for their identification in complex biological matrices. nih.gov The ability to distinguish isotopologues and their fragments provides a high degree of confidence in metabolic studies. semanticscholar.org
The table below summarizes key research findings and data pertinent to the synthesis and characterization of phthalates and their isotopically labeled analogues.
| Parameter | Finding | Significance |
| Catalyst System | Use of a weak acid main catalyst with co-catalysts for phthalate synthesis. isotope.com | Offers a milder and more efficient alternative to concentrated sulfuric acid, with potential for catalyst recycling and continuous production. isotope.com |
| Isotopic Enrichment | Commercial availability of phthalate standards with 99% ¹³C enrichment in the dicarboxyl positions. isotope.com | Demonstrates the feasibility of producing highly enriched, specifically labeled phthalates for use as internal standards in analytical studies. isotope.com |
| Analytical Confirmation | ¹³C NMR spectroscopy is used to confirm the position of the ¹³C label within the molecule. nih.govresearchgate.netchemicalbook.com | Provides definitive structural confirmation of the synthesized labeled compound, ensuring its suitability for specific research applications. |
| Metabolite Fragmentation | Fragmentation of ¹³C labeled phthalate metabolites shows characteristic losses, aiding in their identification. nih.gov | Enhances the reliability of non-targeted analysis for identifying novel phthalate metabolites in biological samples. nih.gov |
Advanced Analytical Techniques Utilizing Dimethyl Phthalate, Carbonyl 13c2
Mass Spectrometry (MS)-Based Quantification and Detection
Mass spectrometry, coupled with chromatographic separation techniques, stands as the cornerstone for the detection and quantification of dimethyl phthalate (B1215562) and its isotopically labeled counterpart. The use of Dimethyl phthalate, carbonyl-13C2, which has a known, stable isotopic composition, allows for robust and sensitive analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of phthalates. sciex.comwaters.commdpi.comuq.edu.au In this method, this compound is introduced into the sample as an internal standard. Following chromatographic separation, the analyte and the internal standard are ionized, typically via electrospray ionization (ESI), and their specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM). sciex.comwaters.com This approach provides high selectivity and sensitivity, enabling the accurate quantification of DMP even at trace levels in complex samples like environmental matrices and biological fluids. uq.edu.auresearchgate.netnih.gov
The characteristic mass-to-charge ratio (m/z) of the precursor and product ions for both native DMP and its labeled standard are distinct, allowing for their simultaneous but separate detection. For instance, the precursor ion for native DMP is often observed at m/z 195, which fragments to product ions such as m/z 163 and 133. sciex.com The corresponding ions for this compound would be shifted by the mass of the incorporated isotopes, ensuring no overlap and facilitating precise ratiometric quantification. The use of isotopically labeled standards is critical for correcting variations in sample preparation, injection volume, and ionization efficiency. researchgate.net
A typical LC-MS/MS method for phthalate analysis demonstrates good linearity over a range of concentrations, with high accuracy and precision. sciex.com The development of such methods often involves careful optimization of LC conditions to achieve separation from other phthalates and matrix components, as well as tuning of MS parameters to maximize signal intensity. sciex.comwaters.com
Table 1: Example LC-MS/MS Parameters for Phthalate Analysis
| Parameter | Value |
| LC System | ACQUITY UPLC H-Class |
| MS System | Xevo TQD |
| Ionization Mode | ESI + |
| Capillary Voltage | 0.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
This table is illustrative and based on typical parameters found in established methods. waters.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of phthalates, including the determination of isotope ratios. oregonstate.edurestek.com In this method, volatile or semi-volatile compounds are separated in the gas phase before being introduced into the mass spectrometer. For phthalates, GC-MS offers excellent chromatographic resolution, which is particularly useful for separating isomers that may be difficult to resolve by LC. restek.com
When using this compound as an internal standard in GC-MS, the distinct mass spectra of the labeled and unlabeled compounds allow for accurate quantification. nih.gov The fragmentation patterns of phthalates in GC-MS are well-characterized, with many sharing a common base peak ion at m/z 149. restek.com However, dimethyl phthalate is an exception, with a characteristic base peak at m/z 163. mdpi.com The mass shift due to the 13C labeling in the carbonyl groups of the internal standard provides a clear distinction for selective ion monitoring (SIM) or full scan analysis. oregonstate.edu
GC-MS methods have been developed for a wide range of phthalates and can be applied to various matrices. oregonstate.edu The choice of GC column is critical for achieving optimal separation. restek.com
Table 2: Common GC-MS Parameters for Phthalate Analysis
| Phthalate | Quantification Ion (m/z) | Confirmation Ion(s) (m/z) |
| Dimethyl phthalate (DMP) | 163 | 194 |
This table presents typical ions used for the identification and quantification of DMP in GC-MS analysis. nih.gov
High-Resolution Mass Spectrometry for Isotope Tracing and Profiling
High-resolution mass spectrometry (HRMS) offers significant advantages for isotope tracing and profiling studies. semanticscholar.orgescholarship.org The high mass accuracy and resolving power of instruments like Orbitrap and time-of-flight (TOF) mass spectrometers enable the differentiation of isotopologues with very small mass differences. escholarship.orguni-regensburg.de This capability is crucial for distinguishing between isotopes incorporated from a tracer and those naturally present in a molecule. uni-regensburg.de
In the context of this compound, HRMS can be used to precisely measure its isotopic enrichment and to track its fate in metabolic or environmental studies. semanticscholar.org Furthermore, HRMS can facilitate the identification of unknown metabolites of phthalates by providing accurate mass measurements, which can be used to determine their elemental composition. nih.govnih.gov The ability to resolve and identify different isotopologues is essential for understanding complex biological and chemical processes. escholarship.org
Quantitative Analysis and Isotopic Abundance Correction Methodologies
Accurate quantitative analysis using isotopically labeled standards requires careful consideration of natural isotopic abundances and the development of computational tools to process the complex data generated.
Correction for Natural Isotope Abundance Distributions
Mass spectrometric measurements of isotopically labeled compounds must be corrected for the natural abundance of stable isotopes (e.g., 13C, 15N, 18O). uni-regensburg.denih.gov Failing to correct for these natural isotopes can lead to significant errors in the calculated isotopic enrichment and, consequently, in the quantification of the target analyte. uni-regensburg.de
The correction process involves mathematical algorithms that deconvolute the measured mass spectra to distinguish between the isotopes introduced from the labeled standard and those present naturally. This is particularly important in high-resolution mass spectrometry where multiple isotopologues can be resolved. uni-regensburg.de The correction accounts for the probability of a molecule containing one or more heavy isotopes based on their natural abundance.
Development of Computational Frameworks for Data Processing
The large and complex datasets generated by modern mass spectrometry, especially in proteomics and metabolomics where stable isotope labeling is common, necessitate the use of sophisticated computational frameworks for data processing. nih.govnih.govslavovlab.net These software tools are designed to automate tasks such as peak detection, isotopic pattern recognition, and quantification. nih.gov
Several software packages have been developed to handle data from isotope labeling experiments. nih.govnih.gov These tools can process data from various MS platforms and labeling strategies. nih.gov For instance, software can be used to identify isotopic pairs of labeled and unlabeled compounds and calculate their response ratios for quantitative analysis. nih.gov The development of such computational methods is an active area of research, aiming to improve the accuracy, throughput, and accessibility of quantitative mass spectrometry. nih.govslavovlab.net
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for the detailed study of molecular structure and dynamics. In the context of isotopically labeled compounds, NMR provides an exceptional capability to determine the site and extent of isotopic enrichment. For this compound, where the two carbonyl carbons are replaced with the 13C isotope, NMR spectroscopy offers a direct method to verify and quantify this enrichment.
The fundamental principle behind this application lies in the magnetic properties of the 13C nucleus. Unlike the most abundant carbon isotope, 12C, which is NMR-inactive, the 13C nucleus possesses a nuclear spin that can be observed in an NMR experiment. When Dimethyl phthalate is enriched with 13C at the carbonyl positions, these specific carbon atoms will give rise to distinct signals in the 13C NMR spectrum.
In a standard 13C NMR spectrum of unlabeled dimethyl phthalate, the carbonyl carbons typically appear in a specific chemical shift range, generally around 167-168 ppm. rsc.org The introduction of 13C at these positions in this compound, will result in a significant enhancement of the signal intensity at this chemical shift. The degree of isotopic enrichment can be determined by quantitative 13C NMR. This involves comparing the integral of the 13C signal from the enriched carbonyl carbons to the integral of a signal from a carbon atom with natural abundance 13C (approximately 1.1%) within the same molecule, or to an internal standard with a known concentration and natural 13C abundance.
Detailed Research Findings
While specific research studies focusing exclusively on the NMR analysis of this compound for isotopic enrichment are not extensively documented in publicly available literature, the methodology is well-established in the broader field of isotopic labeling studies. rsc.org Research on other 13C-labeled compounds demonstrates the utility of quantitative NMR for determining isotopic purity and distribution. nih.gov
For instance, in studies involving 13C-labeled metabolites, quantitative 1D and 2D NMR techniques are routinely employed to track the incorporation of 13C and to elucidate metabolic pathways. nih.gov The intensity of the 13C signal is directly proportional to the number of 13C nuclei present at that specific position, allowing for precise quantification.
In a hypothetical analysis of a sample of this compound, a researcher would acquire a quantitative 13C NMR spectrum. The key parameters to scrutinize would be the chemical shift and the integrated intensity of the carbonyl carbon signal.
Below is an interactive data table simulating the expected 13C NMR data for both unlabeled and labeled dimethyl phthalate, illustrating how isotopic enrichment would be reflected in the spectrum.
| Compound | Carbon Position | Expected Chemical Shift (ppm) | Relative Integral (Normalized) | Isotopic Enrichment (%) |
| Dimethyl Phthalate | Carbonyl (C=O) | ~167.5 | 1.0 | Natural Abundance (~1.1) |
| Dimethyl Phthalate | Aromatic (C-H) | ~128-132 | 4.0 | Natural Abundance (~1.1) |
| Dimethyl Phthalate | Methyl (-OCH3) | ~52.5 | 2.0 | Natural Abundance (~1.1) |
| This compound | Carbonyl (C=O) | ~167.5 | ~90.9 | >99 |
| This compound | Aromatic (C-H) | ~128-132 | 4.0 | Natural Abundance (~1.1) |
| This compound | Methyl (-OCH3) | ~52.5 | 2.0 | Natural Abundance (~1.1) |
The significant increase in the relative integral of the carbonyl carbon signal in the labeled compound directly corresponds to its high level of isotopic enrichment. Advanced NMR pulse sequences and techniques can be employed to further enhance the accuracy and precision of these quantitative measurements, ensuring a reliable determination of the isotopic incorporation in this compound.
Applications of Dimethyl Phthalate, Carbonyl 13c2 As an Isotopic Tracer in Mechanistic Studies
Elucidation of Environmental Degradation Pathways
The widespread presence of phthalates in the environment necessitates a thorough understanding of their persistence, mobility, and ultimate fate. Dimethyl phthalate (B1215562), carbonyl-13C2 is instrumental in unraveling the complex degradation pathways of DMP in various environmental matrices.
Microbial Biotransformation Mechanisms and Kinetics
The biodegradation of dimethyl phthalate by microorganisms is a key process in its environmental removal. The use of carbonyl-13C2 labeled DMP allows for the unequivocal tracing of the carbon atoms from the carbonyl groups during microbial metabolism. This isotopic tracer helps to identify the initial steps of biotransformation, which often involve the hydrolysis of the ester bonds. By monitoring the appearance of 13C-labeled intermediates, such as monomethyl phthalate (MMP) and phthalic acid (PA), researchers can confirm the enzymatic cleavage of the ester linkages by microbial esterases.
Hydrolysis and Photodegradation Studies in Aquatic and Atmospheric Systems
In addition to microbial action, abiotic processes such as hydrolysis and photodegradation contribute to the breakdown of dimethyl phthalate in the environment. Dimethyl phthalate, carbonyl-13C2 serves as an invaluable tool in studying these abiotic degradation pathways.
In aquatic systems, the hydrolysis of DMP to monomethyl phthalate and subsequently to phthalic acid can be followed by tracking the 13C label. This allows for the determination of hydrolysis rate constants under various environmental conditions, such as pH and temperature. Similarly, in atmospheric studies, the photodegradation of DMP initiated by hydroxyl radicals can be investigated. The use of the labeled compound helps in identifying the primary photo-oxidation products, providing insights into the atmospheric lifetime and fate of DMP.
Tracing Carbon Fate in Environmental Compartments
Understanding the distribution and ultimate fate of carbon from dimethyl phthalate in different environmental compartments is essential for a complete environmental risk assessment. The 13C label in this compound acts as a tracer to follow the flow of carbon through soil, water, and sediment.
For instance, in soil studies, researchers can track the incorporation of the 13C label into microbial biomass, soil organic matter, and carbon dioxide. This provides direct evidence of mineralization and the extent to which the carbon from DMP is integrated into the natural carbon cycle. Such studies are critical for evaluating the long-term environmental impact of phthalate contamination.
Investigation of Metabolic Transformation Routes
The study of how organisms metabolize dimethyl phthalate is crucial for understanding its potential biological effects. This compound is a key tool for delineating the metabolic pathways of DMP in various biological systems.
Identification of Carbonyl-Derived Metabolites
The primary metabolic pathway for dimethyl phthalate in many organisms involves the hydrolysis of the ester bonds, similar to environmental degradation. The use of this compound allows for the unambiguous identification of metabolites that retain the carbonyl carbons. The primary metabolite, monomethyl phthalate, will contain one of the 13C labels, while the subsequent formation of phthalic acid will retain both 13C labels.
By using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), researchers can detect and quantify these labeled metabolites in biological samples such as urine, blood, and tissues. This provides a clear picture of the extent of metabolism and the primary metabolic products formed.
In Vitro and In Vivo Pathway Mapping Studies
In vitro studies using liver microsomes or other tissue preparations are often employed to investigate the initial steps of metabolism. The addition of this compound to these systems allows for the precise identification of the enzymatic reactions involved in its transformation. The labeled compound helps in confirming the role of specific enzymes, such as carboxylesterases, in the hydrolysis of DMP.
In vivo studies in animal models provide a more comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of dimethyl phthalate. By administering this compound to these models, researchers can trace the fate of the compound throughout the body. The analysis of excreta for 13C-labeled metabolites provides a complete picture of the metabolic pathways and the efficiency of elimination from the body.
Understanding Phase I Biotransformation Involving Carbonyl Cleavage
The initial phase of metabolizing foreign compounds, known as Phase I biotransformation, often involves the enzymatic modification of the parent molecule to increase its water solubility and facilitate excretion. For esters like Dimethyl Phthalate (DMP), a key metabolic step is the cleavage of the ester bond, a process that can be meticulously studied using this compound.
The hydrolysis of the ester linkage in DMP is primarily mediated by carboxylesterases, leading to the formation of Monomethyl Phthalate (MMP) and methanol (B129727). The use of carbonyl-13C labeling allows for the unambiguous tracking of the carbonyl carbon during this cleavage. In mass spectrometry analysis, the fragment ions containing the 13C-labeled carbonyl group will exhibit a characteristic mass shift, enabling researchers to distinguish the metabolites of the labeled DMP from the endogenous molecules. nih.gov
Studies on the fragmentation of 13C-labeled phthalate metabolites have shown that the cleavage of the ortho-carbon-oxygen bond is a common pathway. nih.gov For this compound, the hydrolysis by an esterase would result in a 13C-labeled Monomethyl Phthalate. The subsequent detection of this labeled metabolite in biological matrices provides direct evidence of carbonyl cleavage.
Furthermore, the rate of formation of the 13C-labeled MMP can be quantified over time, providing crucial kinetic data on the enzymatic reaction. This information is vital for understanding the efficiency of DMP metabolism in different tissues and organisms. While direct studies on this compound are limited, the principles of using isotopically labeled compounds to study the metabolism of other phthalates are well-established and directly applicable. nih.gov
| Metabolite | Analytical Technique | Key Finding |
| 13C-Monomethyl Phthalate | Mass Spectrometry | Direct evidence of carbonyl cleavage and formation of the primary metabolite. |
| 13C-Phthalic Acid | Mass Spectrometry | Indicates further hydrolysis of the second ester bond. |
Studies on Chemical Interactions and Binding Mechanisms
Role of the Carbonyl Functionality in Molecular Recognition
The carbonyl groups in Dimethyl Phthalate are key pharmacophores that govern its interaction with biological targets. Molecular docking studies of various phthalates with enzymes have revealed that the carbonyl moieties are often involved in forming hydrogen bonds with amino acid residues in the active site. nih.govresearchgate.net These hydrogen bonds are crucial for the proper orientation and stabilization of the phthalate molecule within the binding pocket, a prerequisite for any subsequent catalytic activity or inhibitory effect.
The use of this compound can provide experimental validation for these computational models. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can detect changes in the chemical environment of the 13C-labeled carbonyl carbons upon binding to a protein. A shift in the 13C NMR signal would indicate that the carbonyl group is directly involved in the interaction. nih.gov Studies on other molecules have shown that deuterium (B1214612) isotope effects on carbonyl 13C chemical shifts can be used to monitor hydrogen bonding, a principle that can be applied to study the interactions of 13C-labeled DMP. nih.gov
Tracing Interactions with Biomacromolecules
The covalent labeling of Dimethyl Phthalate with 13C at the carbonyl positions provides a powerful handle to trace its interactions with biomacromolecules such as proteins and DNA. After exposure of a biological system to this compound, any proteins or nucleic acids that have formed adducts with the compound or its metabolites can be identified through mass spectrometry-based proteomics or metabolomics approaches.
For instance, if a metabolite of DMP were to form a covalent bond with a protein, the 13C label would be incorporated into the protein. Subsequent enzymatic digestion of the protein and analysis by mass spectrometry would reveal a peptide fragment with a specific mass increase corresponding to the labeled adduct. This approach allows for the precise identification of the protein target and the specific site of interaction.
While direct evidence for Dimethyl Phthalate adducts is an area of ongoing research, studies on the interaction of DMP with DNA have shown that it can bind to the minor groove, primarily through hydrogen bonding and van der Waals forces. nih.gov Although this particular study did not use isotopic labeling, future investigations with this compound could provide more detailed insights into the specific atoms involved in these interactions.
| Interacting Molecule | Method | Potential Finding |
| Enzymes (e.g., Esterases, Cytochrome P450) | 13C-NMR, Mass Spectrometry | Identification of binding site residues and characterization of covalent adducts. |
| DNA | Isotope-Ratio Mass Spectrometry | Quantification of DNA adducts and identification of binding sites. |
Future Directions and Emerging Research Avenues for Carbonyl 13c2 Dimethyl Phthalate
Integration with Systems Biology and 'Omics' Research
The use of Dimethyl phthalate (B1215562), carbonyl-13C2 is poised to significantly enhance systems biology and 'omics' research, particularly in the fields of foodomics and metabolomics. These disciplines aim to provide a holistic view of the interactions between chemicals, nutrients, and biological systems.
Foodomics: In foodomics, which studies food and nutrition processes on a systemic level, Carbonyl-13C2 Dimethyl Phthalate can be instrumental. isotope.com By introducing this labeled compound into model food systems or in controlled dietary studies, researchers can trace its migration from packaging materials into food, its subsequent absorption, and its metabolic fate within an organism. This allows for a precise quantification of exposure and the identification of metabolic products formed during digestion and metabolism. Such studies are crucial for accurate risk assessments of dietary phthalate exposure.
Metabolomics: Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can greatly benefit from the use of Carbonyl-13C2 Dimethyl Phthalate. nih.gov When cells or organisms are exposed to this labeled compound, the resulting 13C-labeled metabolites can be readily distinguished from the endogenous metabolic background using mass spectrometry. royalsocietypublishing.org This enables the unambiguous identification and quantification of phthalate-specific metabolic pathways. nih.gov For instance, researchers can elucidate the kinetics of the hydrolysis of dimethyl phthalate to its primary metabolite, monomethyl phthalate, and any subsequent biotransformations. hmdb.ca This level of detail is essential for understanding the mechanisms of phthalate-induced endocrine disruption and other toxic effects. hmdb.ca
Table 1: Potential Applications in 'Omics' Research
| 'Omics' Field | Application of Carbonyl-13C2 Dimethyl Phthalate | Research Goal |
| Foodomics | Tracing migration from packaging to food and subsequent metabolic fate. | Quantify dietary exposure and understand biotransformation of phthalates from food sources. |
| Metabolomics | Identifying and quantifying 13C-labeled metabolites in biological samples. | Elucidate specific metabolic pathways of dimethyl phthalate and understand mechanisms of toxicity. |
| Transcriptomics | Correlating metabolite profiles with changes in gene expression. | Identify gene networks affected by dimethyl phthalate exposure and its metabolites. |
| Proteomics | Linking metabolic changes to alterations in protein expression and function. | Understand the downstream functional consequences of phthalate exposure at the protein level. |
Development of Novel Isotopic Labeling Strategies for Phthalate Derivatives
While carbonyl-13C2 labeling of dimethyl phthalate is a significant step forward, the development of more sophisticated isotopic labeling strategies for a wider range of phthalate derivatives is a key future direction. This includes the synthesis of phthalates with multiple stable isotope labels (e.g., 13C and Deuterium) to allow for more complex tracer experiments.
Furthermore, the development of labeling strategies for not just the parent phthalates but also their primary and secondary metabolites is crucial. isotope.com This would enable researchers to directly study the biological activity and fate of these metabolites, which are often the primary drivers of toxicity. The synthesis of a suite of isotopically labeled phthalate metabolite standards would greatly improve the accuracy and reliability of analytical methods for their detection in human and environmental samples. isotope.com
Computational Modeling and Simulation of Isotope-Labeled Compound Behavior
The integration of experimental data from studies using Carbonyl-13C2 Dimethyl Phthalate with computational modeling and simulation represents a powerful future avenue of research. Physiologically based pharmacokinetic (PBPK) models, for example, can be refined using data from labeled compound studies to more accurately predict the absorption, distribution, metabolism, and excretion of dimethyl phthalate in different species, including humans.
These models can help to:
Estimate internal dose metrics at target tissues.
Extrapolate findings from in vitro to in vivo systems.
Predict the impact of co-exposures to other chemicals on phthalate metabolism.
By simulating the behavior of the 13C-labeled compound, researchers can generate hypotheses that can then be tested experimentally, leading to a more efficient and targeted research approach.
Advancements in Analytical Sensitivity and Specificity for Carbonyl-13C2 Tracers
The full potential of Carbonyl-13C2 Dimethyl Phthalate as a tracer can only be realized with continued advancements in analytical instrumentation and methodologies. High-resolution mass spectrometry (HRMS) coupled with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) is becoming increasingly important for the detection of low levels of labeled metabolites in complex biological matrices. nih.gov
Future research should focus on:
Developing more sensitive methods for detecting and quantifying 13C-labeled phthalate metabolites in trace amounts.
Improving the specificity of detection to distinguish between different isomers of hydroxylated and oxidized metabolites.
Exploring novel analytical platforms, such as ion mobility-mass spectrometry, to enhance the separation and identification of labeled compounds.
These advancements will be critical for studying the subtle metabolic effects of low-dose exposures to phthalates, which are of significant public health concern.
Addressing Methodological Challenges in Stable Isotope Labeled Compound Research
Despite the power of stable isotope labeling, several methodological challenges need to be addressed to ensure the robustness and reproducibility of research using compounds like Carbonyl-13C2 Dimethyl Phthalate. nih.gov
One key challenge is the potential for isotopic fractionation, where enzymatic reactions can discriminate between the heavier 13C isotope and the lighter 12C isotope, potentially leading to inaccurate kinetic measurements. isodetect.de Careful experimental design and data analysis are required to account for and correct for such effects.
Another challenge is the availability and cost of highly enriched labeled compounds and the corresponding internal standards for a wide range of phthalate metabolites. nih.gov Collaborative efforts between academic researchers and commercial suppliers will be necessary to expand the library of available labeled phthalate standards. isotope.com
Finally, the interpretation of complex datasets from 'omics' studies that utilize stable isotope tracers requires sophisticated bioinformatics tools and expertise. nih.gov The development of user-friendly software for the analysis and visualization of labeled metabolomics data will be crucial for making these powerful techniques more accessible to the broader research community.
Q & A
Basic Research Questions
Q. How can researchers determine the purity and isotopic enrichment of carbonyl-13C2-labeled dimethyl phthalate in environmental samples?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) coupled with isotope ratio monitoring to quantify isotopic enrichment. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on the carbonyl-13C2 peaks (δ ~167-170 ppm for ester carbonyl groups). Calibrate instruments with certified reference materials to ensure accuracy, and validate results using internal standards like deuterated phthalates .
Q. What are the best practices for ensuring reproducibility in dimethyl phthalate experiments?
- Methodological Answer : Standardize protocols for sample preparation, storage, and analysis. For example, pre-incubate soil samples at 25°C for 7 days to stabilize microbial activity before introducing dimethyl phthalate . Document environmental conditions (e.g., humidity, pH) and use control groups to isolate variables. Replicate experiments across multiple batches and validate data using statistical tools like ANOVA to assess inter-batch variability .
Q. Which analytical techniques are recommended for quantifying dimethyl phthalate in complex matrices like soil or water?
- Methodological Answer : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) paired with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with UV detection (λ = 254 nm). For trace analysis, use tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. Include matrix-matched calibration curves to correct for matrix effects .
Advanced Research Questions
Q. How can factorial design optimize experiments assessing microbial degradation of dimethyl phthalate in soil?
- Methodological Answer : Implement a 2^k factorial design to evaluate factors like contaminant concentration (e.g., 5–40 mg/kg), soil pH, and microbial inoculum density. Use response surface methodology (RSM) to model interactions between variables. For example, 's microcosm study revealed non-linear effects of concentration on microbial diversity, where low doses stimulated degraders (e.g., Sphingomonas), while high doses suppressed them .
Q. What strategies resolve contradictory data in ecotoxicological studies on dimethyl phthalate’s impact on microbial communities?
- Methodological Answer : Conduct meta-analyses to reconcile discrepancies, focusing on variables like soil type (e.g., black vs. loamy soils) and exposure duration. For instance, showed reduced bacterial diversity in black soil at 40 mg/kg, but other studies might report resilience in organic-rich soils. Use multivariate statistics (e.g., principal coordinates analysis, PCoA) to disentangle confounding factors like nutrient availability or co-contaminants .
Q. How can researchers analyze dimethyl phthalate’s impact on microbial metabolic pathways?
- Methodological Answer : Combine Biolog-ECO plates (31 carbon sources) with enzyme activity assays (e.g., urease, protease) to profile functional diversity. Calculate metrics like average well-color development (AWCD) and Shannon diversity (H′). demonstrated that low-dose dimethyl phthalate (5–20 mg/kg) increased amino acid utilization but suppressed phenol metabolism. Pair this with metagenomic sequencing (e.g., Illumina-MiSeq) to link functional shifts to taxonomic changes (e.g., Azohydromonas enrichment) .
Q. What are the critical data gaps in cumulative risk assessments for dimethyl phthalate?
- Methodological Answer : Prioritize research on (i) long-term low-dose exposure effects, (ii) interactions with co-occurring phthalates (e.g., DEHP), and (iii) transgenerational impacts on soil microbiota. highlights the need for refined dose-response models integrating microbial resilience thresholds and ecosystem services (e.g., nitrogen cycling). Use probabilistic modeling to quantify uncertainties in exposure pathways .
Tables for Quick Reference
| Experimental Parameter | Optimal Range/Method | Key Reference |
|---|---|---|
| Soil pre-incubation | 25°C for 7 days, 80% field water capacity | |
| DMP extraction (soil) | SPE with C18 cartridges, methanol elution | |
| Microbial diversity analysis | Illumina-MiSeq, 16S rRNA V4-V5 region | |
| Metabolic activity measurement | Biolog-ECO plates, AWCD at 72 hours |
| Statistic | Application | Software |
|---|---|---|
| PCoA | Beta-diversity visualization | QIIME |
| ANOVA | Inter-group significance testing | SPSS/R |
| Chao1 index | Species richness estimation | UPARSE |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
